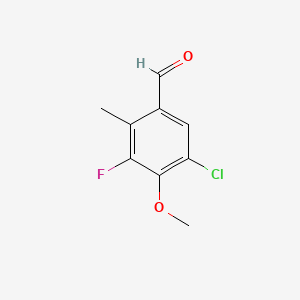
5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with chlorine, fluorine, methoxy, and methyl groups, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation and Methylation: Starting with a benzene derivative, halogenation can introduce chlorine and fluorine atoms, followed by methylation to add the methoxy group.
Oxidation of Alkylbenzenes: An alkylbenzene precursor can undergo controlled oxidation to introduce the aldehyde group.
Cross-Coupling Reactions: Techniques like Suzuki-Miyaura coupling can be employed to construct the compound from simpler precursors.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.
化学反应分析
Types of Reactions: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzoic acid.
Reduction: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it can be used as a probe or a reagent in studying enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals.
Industry: In the chemical industry, it is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism by which 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It could bind to receptors, influencing signal transduction pathways.
相似化合物的比较
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde: Similar structure but different position of substituents.
Vanillin: A well-known compound with a methoxy and aldehyde group on a benzene ring.
Uniqueness: 5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde is unique due to its specific combination of halogen and methoxy groups, which influence its reactivity and applications.
属性
IUPAC Name |
5-chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(10)9(13-2)8(5)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILWOSMVUDTFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
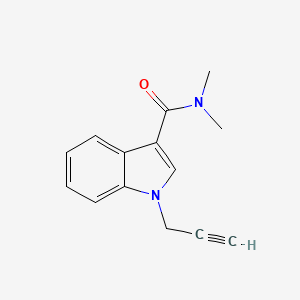
![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)
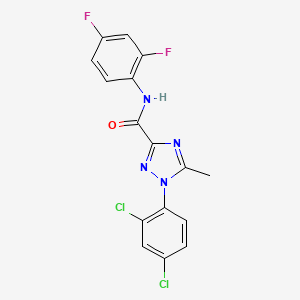
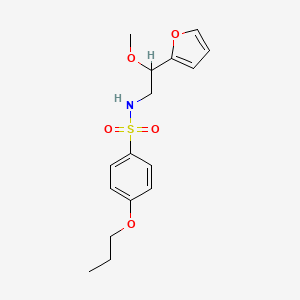
![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)


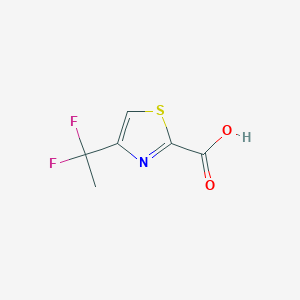



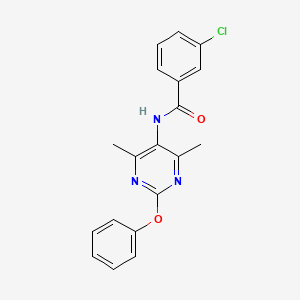
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B2837088.png)
![N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2837089.png)
